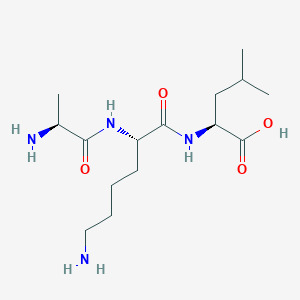L-Leucine, L-alanyl-L-lysyl-
CAS No.: 247073-75-2
Cat. No.: VC19108457
Molecular Formula: C15H30N4O4
Molecular Weight: 330.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 247073-75-2 |
|---|---|
| Molecular Formula | C15H30N4O4 |
| Molecular Weight | 330.42 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1 |
| Standard InChI Key | PMQXMXAASGFUDX-SRVKXCTJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
L-Leucine, L-alanyl-L-lysyl- is a linear tripeptide with the IUPAC name L-alanyl-L-lysyl-L-leucine and the sequence H-Ala-Lys-Leu-OH . Its molecular formula, C₁₅H₃₀N₄O₄, reflects the condensation of three amino acids via peptide bonds, with the N-terminal alanine and C-terminal leucine residues flanking a central lysine. The stereochemical configuration is strictly L for all residues, ensuring compatibility with eukaryotic enzymatic systems.
Table 1: Key Physicochemical Properties
The lysine residue’s ε-amino group (pKa ≈ 10.5) confers a positive charge at physiological pH, enhancing interactions with anionic biomolecules like nucleic acids or phosphorylated proteins .
Structural Conformation and Computational Modeling
PubChem’s 3D conformer data reveals a flexible backbone with constrained torsional angles at the peptide bonds . Molecular dynamics simulations predict that the lysine side chain adopts extended conformations in aqueous environments, while hydrophobic clustering between leucine’s isobutyl group and alanine’s methyl group may occur in nonpolar solvents . This duality suggests context-dependent structural behavior, potentially influencing its bioavailability and receptor binding.
Synthesis and Stability Under Physiological Conditions
Biosynthetic Pathways and Laboratory Synthesis
While no direct studies on AKL biosynthesis exist, analogous dipeptide systems provide insights. Neutral dipeptides like L-alanyl-L-alanine are synthesized ribosomally or via non-ribosomal peptide synthetases, followed by post-translational modifications . In vitro, AKL can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, though yield optimization remains undocumented .
pH-Dependent Stability and Hydrolytic Degradation
Studies on glycyl-L-leucine hydrolysis in placental homogenates demonstrate that dipeptides and tripeptides are susceptible to enzymatic cleavage by dipeptidases at pH 8.0 . While AKL’s stability remains untested, the presence of lysine—a target for trypsin-like proteases—suggests rapid degradation in the gastrointestinal tract unless stabilized by enteric coatings .
Biological Role and Mechanistic Interactions
Transport and Cellular Uptake Mechanisms
Competitive inhibition assays using l-valyl-l-valine and glycylsarcosine suggest that AKL may share uptake pathways with other neutral dipeptides . In jejunal epithelia, dipeptides like l-alanyl-l-alanine are absorbed via proton-coupled oligopeptide transporters (PepT1), with uptake rates influenced by side-chain hydrophobicity . AKL’s lysine residue likely reduces PepT1 affinity compared to purely aliphatic peptides, necessitating specialized transporters .
Enzymatic Modulation and Metabolic Effects
AKL’s structural analogs influence bacterial lysyl-tRNA synthetase activity. In Escherichia coli, glycyl-L-leucine metabolites alter the enzyme’s conformation, potentially disrupting aminoacylation and protein synthesis . Although AKL’s direct effects are unstudied, its lysine moiety could competitively inhibit lysyl-tRNA synthetase, suggesting antimicrobial applications .
Analytical Methods and Detection Challenges
Chromatographic Separation and Mass Spectrometry
Reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients effectively resolve similar tripeptides . LC-MS/MS using ESI+ mode detects AKL’s [M+H]⁺ ion at m/z 331.3, with fragmentation patterns dominated by lysine’s immonium ion (m/z 84.08) .
Enzymatic Hydrolysis Assays
Dipeptidase activity in placental homogenates hydrolyzes glycyl-L-leucine at 1.92 µmol/min/mg protein . AKL’s susceptibility to analogous enzymes remains unquantified but is critical for assessing its metabolic fate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume